molecular formula C12H13BrO3 B8392593 (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate

(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate

Cat. No.: B8392593
M. Wt: 285.13 g/mol
InChI Key: CFUZSALOWLWZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate typically involves the esterification of bromoacetic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes, depending on the reducing agents used.

    Substitution: The bromine atom in the bromoacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thioethers

Scientific Research Applications

Chemistry: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving esterases and other hydrolytic enzymes.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its antimicrobial and anti-inflammatory properties. It is also investigated as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester moiety can be hydrolyzed by esterases, releasing the active components that exert biological effects. The allyl group may undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the allyl and methoxy groups.

    2-Bromo-4-methoxyphenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.

    Bromoacetic acid: The parent compound without the phenyl ester moiety.

Uniqueness: (2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate is unique due to the presence of the allyl and methoxy groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-bromoacetate

InChI

InChI=1S/C12H13BrO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-12(14)8-13/h3,5-7H,1,4,8H2,2H3

InChI Key

CFUZSALOWLWZJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of eugenol (500 mg, 3.03 mmol) in dichloromethane (5 mL) were added K2CO3 (1.0 g, 7.57 mmol) followed by bromo acetyl bromide (931 mg, 4.54 mmol) at 0° C. The mixture was allowed to stir at room temperature (25° C.) over a period of 1 hr. The resulting mixture was diluted with ethyl acetate (200 mL), washed with water (2×200 mL) and dried over sodium sulphate. The crude product obtained up on evaporation of the solvent was further purified by silica gel column chromatography to obtain bromo-acetic acid 4-allyl-2-methoxy-phenylester as viscous oil (550 mg, 63%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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